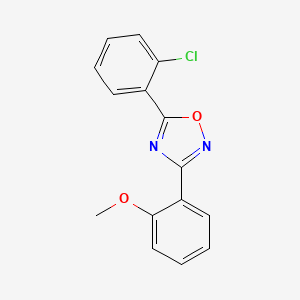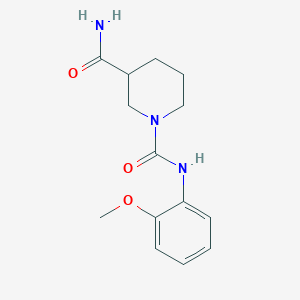![molecular formula C21H23ClN2O2 B4227643 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B4227643.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide
Vue d'ensemble
Description
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide, also known as CCI-779, is a chemical compound that has been extensively studied in scientific research. It belongs to a class of drugs called mTOR inhibitors, which are used to treat various types of cancer. CCI-779 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide works by inhibiting the mTOR pathway, which is a key regulator of cell growth and proliferation. The mTOR pathway is activated in many types of cancer, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can prevent cancer cells from dividing and growing. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of the mTOR pathway, leading to decreased cell growth and proliferation. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in various types of cancer. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has a well-defined mechanism of action, which makes it easier to study. However, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide also has some limitations. It can be difficult to obtain pure 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide for lab experiments, and the synthesis process can be time-consuming and expensive. In addition, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has not been extensively studied in clinical trials, so its efficacy and safety in humans are not fully understood.
Orientations Futures
There are several future directions for research on 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide. One area of interest is the development of new formulations of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide that can improve its efficacy and safety. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide. In addition, there is ongoing research on the combination of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide with other drugs, such as chemotherapy and immunotherapy, to improve its efficacy. Finally, there is interest in studying the potential of 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Applications De Recherche Scientifique
3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide has been extensively studied in scientific research for its potential as an anticancer drug. It has shown efficacy in various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide works by inhibiting the mTOR pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, 3-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide can prevent cancer cells from dividing and growing.
Propriétés
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-11-9-15(10-12-17)13-20(25)23-19-8-4-5-16(14-19)21(26)24-18-6-2-1-3-7-18/h4-5,8-12,14,18H,1-3,6-7,13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHIBRXXZJXTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4227562.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4227566.png)


![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![4-(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4227601.png)
![1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4227606.png)

![2-fluoro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4227628.png)
![3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4227632.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4227634.png)


![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(3,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4227669.png)